molecular formula C14H16O2 B1590131 1,4-Diethoxynaphthalene CAS No. 27294-37-7

1,4-Diethoxynaphthalene

Cat. No. B1590131
CAS RN: 27294-37-7
M. Wt: 216.27 g/mol
InChI Key: LJSLYKNKVQMIJY-UHFFFAOYSA-N
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Description

1,4-Diethoxynaphthalene, also known as 1,4-Dimethoxynaphthalene, is a chemical compound with the molecular formula C12H12O2 . It is used as a reference molecule during the synthesis, separation, and analysis of derivatized naphthalenes .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with two methoxy groups attached at the 1 and 4 positions . The molecular weight is 188.2225 g/mol .

Scientific Research Applications

Host–Guest Properties

1,4-Diethoxynaphthalene demonstrates notable host–guest properties. Acyclic pillar[n]naphthalene oligomers, composed of 2,3-diethoxynaphthalene units, exhibit efficient complexation with organic ammonium cations and electron-deficient neutral guests. These oligomers have comparable association constants with certain macrocyclic hosts, showcasing their potential in molecular recognition and encapsulation applications (Jia, Dong, Wang, & Li, 2019).

Green Photochemistry

This compound has been utilized in green photochemistry. Specifically, its derivative, 1,5-dihydroxynaphthalene, was employed in solar-chemical synthesis to produce Juglone, a natural dye, under environmentally friendly conditions (Oelgemöller et al., 2006).

Synthesis of Novel Compounds

The molecule has been used in the synthesis of novel 1,4-pyranonaphthoquinones through a green, catalyst- and solvent-free method. This process involves microwave irradiation and has implications in creating biologically relevant heterocycles (Bala, Rajesh, & Perumal, 2012).

Crystal Structure Analysis

The structural properties of compounds derived from this compound have been extensively studied through crystallography. These studies reveal detailed insights into the molecular geometry and intermolecular interactions, important for material science and molecular engineering (Tsumuki et al., 2013).

Acid–Base Properties

Investigations into the acid-base behavior of derivatives, such as diaminonaphthalenes with 2,7-diethoxynaphthalene substitution, have been conducted. These studies are crucial for understanding the chemical reactivity and potential applications in pH-sensitive materials or sensors (Hibbert & Simpson, 1987).

Photooxygenation Reactions

This compound derivatives are used in photooxygenation reactions, contributing to the synthesis of naphthoquinones under green conditions. This has implications in organic synthesis and the development of environmentally friendly chemical processes (Suchard et al., 2006).

Catalytic Activity

Derivatives of this compound have been explored for their catalytic activity, particularly in oxidation reactions. These studies contribute to the development of new catalysts and advance the field of green chemistry (Saka et al., 2013).

Mechanism of Action

The mechanism of action for 1,4-Diethoxynaphthalene is not specified in the search results. This is likely because its use is primarily as a reference molecule in the synthesis, separation, and analysis of derivatized naphthalenes .

properties

IUPAC Name

1,4-diethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-3-15-13-9-10-14(16-4-2)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSLYKNKVQMIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500502
Record name 1,4-Diethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27294-37-7
Record name 1,4-Diethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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